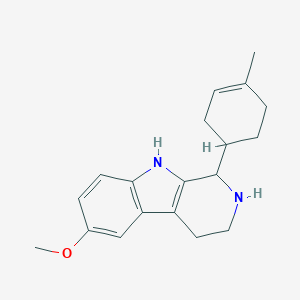![molecular formula C16H14BrN5OS B282729 N-(4-bromophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide](/img/structure/B282729.png)
N-(4-bromophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide, also known as BMTB, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. BMTB is a member of the tetrazole-based compounds family, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide is not fully understood, but studies have shown that it targets various signaling pathways involved in inflammation, angiogenesis, and tumor growth. N-(4-bromophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to suppress the activation of NF-κB, a transcription factor involved in the regulation of inflammation. N-(4-bromophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has also been shown to inhibit the proliferation of tumor cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(4-bromophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(4-bromophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide inhibits the migration and invasion of cancer cells, and reduces the formation of new blood vessels, which are essential for tumor growth. N-(4-bromophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has also been shown to reduce the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation. In addition, N-(4-bromophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life, making it suitable for long-term experiments. However, N-(4-bromophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has some limitations. It is highly insoluble in water, which can make it difficult to administer in vivo. In addition, N-(4-bromophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the research on N-(4-bromophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, rheumatoid arthritis, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, in order to identify new targets for drug development. Finally, future research could focus on improving the solubility of N-(4-bromophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide, in order to make it more suitable for in vivo studies.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide involves a multi-step process that starts with the reaction of 4-bromoaniline with 4-chloro-3-nitrobenzoic acid in the presence of sodium hydroxide and potassium carbonate. The resulting compound is then reduced using tin and hydrochloric acid to yield 4-bromo-3-nitroaniline. The nitro group is then replaced with a sulfhydryl group by reacting with sodium hydrosulfide, followed by the reaction with 1-methyl-1H-tetrazole-5-thiol to produce 4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-3-bromoaniline. Finally, the compound is treated with benzoyl chloride in the presence of triethylamine to yield the final product, N-(4-bromophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that N-(4-bromophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases such as cancer, rheumatoid arthritis, and psoriasis. N-(4-bromophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has also been shown to exhibit neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C16H14BrN5OS |
|---|---|
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-4-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C16H14BrN5OS/c1-22-16(19-20-21-22)24-10-11-2-4-12(5-3-11)15(23)18-14-8-6-13(17)7-9-14/h2-9H,10H2,1H3,(H,18,23) |
Clave InChI |
SENUAKQSNZVLEG-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
SMILES canónico |
CN1C(=NN=N1)SCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(3-chlorophenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B282659.png)
![5-(4-chlorophenyl)-2-(1-naphthyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282665.png)
![5-(4-chlorophenyl)-2-(tetrahydro-2-furanylmethyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282666.png)

![Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282669.png)
![Ethyl 4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282670.png)
![Ethyl 4-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282671.png)
![Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282673.png)
![Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282675.png)